molecular formula C24H19N5O3S B2426839 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 946200-62-0

2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2426839
CAS No.: 946200-62-0
M. Wt: 457.51
InChI Key: UWYSLZYYIRCQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C24H19N5O3S and its molecular weight is 457.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

946200-62-0

Molecular Formula

C24H19N5O3S

Molecular Weight

457.51

IUPAC Name

2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C24H19N5O3S/c1-32-20-12-5-4-11-19(20)29-22-17(13-25-29)23(31)28-24(27-22)33-14-21(30)26-18-10-6-8-15-7-2-3-9-16(15)18/h2-13H,14H2,1H3,(H,26,30)(H,27,28,31)

InChI Key

UWYSLZYYIRCQPK-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=CC5=CC=CC=C54

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide (CAS Number: 946262-91-5) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H19N5O3SC_{21}H_{19}N_{5}O_{3}S, with a molecular weight of approximately 421.5 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. A study evaluating a series of similar compounds indicated that derivatives with modifications at specific positions exhibited enhanced activity against leukemia and solid tumors .

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
1cHL60 (Leukemia)0.0034PI3Kδ inhibition, apoptosis induction
XIVMCF-7 (Breast)0.09Cell cycle arrest at G2/M phase
XIXSW480 (Colorectal)11.08Induction of apoptosis via Bax/Bcl-2 modulation

Antiviral Activity

The compound's analogs have shown promising antiviral properties, particularly against HIV and other viral infections. Research indicates that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance binding affinity to viral targets, suggesting potential applications in antiviral drug design .

The biological activity of this class of compounds often involves:

  • Inhibition of key enzymes : Many pyrazolo[3,4-d]pyrimidines act as inhibitors of kinases involved in cancer cell proliferation.
  • Induction of apoptosis : Mechanistic studies reveal that these compounds can trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .

Study 1: Anticancer Efficacy

In a comprehensive evaluation by the National Cancer Institute (NCI), a derivative similar to our compound showed broad-spectrum anticancer activity across nine different cancer types. The selectivity ratio ranged from 0.7 to 39 at the GI50 level, with significant effects observed in leukemia models .

Study 2: Antiviral Properties

A study investigating the antiviral properties of pyrazolo[3,4-d]pyrimidine derivatives demonstrated that specific substitutions on the scaffold could enhance activity against HIV integrase, with effective concentrations reported as low as 0.20 μM .

Scientific Research Applications

Anticancer Applications

Research indicates that compounds similar to 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide exhibit significant anticancer properties. Pyrazolo[3,4-d]pyrimidines are known to inhibit various cancer cell lines by interfering with DNA synthesis and modulating signaling pathways related to cell proliferation and apoptosis .

Case Study:
A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine showed promising results against multiple cancer types. For instance, compounds were tested on A549 lung cancer cells and exhibited IC50 values indicating effective growth inhibition .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar structures have shown efficacy against a variety of bacterial strains. The thioether functionality may contribute to enhanced interactions with microbial targets .

Case Study:
In vitro studies have shown that pyrazolo[3,4-d]pyrimidine derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. One derivative exhibited an EC50 value significantly lower than that of standard antibiotics .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and what critical reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves nucleophilic substitution at the pyrazolo[3,4-d]pyrimidin-6-thiol position. For example, reacting 1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-thiol with α-chloroacetamides (e.g., N-(naphthalen-1-yl)chloroacetamide) under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Evidence from analogous compounds shows that solvent polarity and temperature control are critical to avoid side reactions like overalkylation .
  • Key Data : Yields range from 60–77% when using stoichiometric equivalents of reagents and inert atmospheres .

Q. How is the compound structurally characterized, and what analytical techniques are essential for confirmation?

  • Methodology : Use a combination of ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl and naphthyl groups) and HRMS for molecular weight validation. For example, ¹H NMR in DMSO-d₆ typically shows a singlet for the pyrimidin-4-one proton (δ ~8.2 ppm) and aromatic protons from the naphthyl group (δ 7.4–8.2 ppm) . IR spectroscopy can confirm carbonyl stretches (C=O at ~1700 cm⁻¹ and C=S at ~1250 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology : Fluorescence-linked enzyme assays (e.g., kinase inhibition profiling) are effective for high-throughput screening. For example, competitive binding assays using ATP-analog probes can quantify inhibition constants (Ki) against targets like DAPK1/ZIPK . Dose-response curves (IC₅₀) should be generated with triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

  • Methodology :

  • Bioisosteric replacements : Substitute the methoxyphenyl group with halogens (e.g., Cl, F) or alkyl chains to assess electronic/steric effects .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase catalytic lysine residues) .
  • Data Analysis : Compare IC₅₀ values across derivatives using multivariate regression to quantify substituent contributions .

Q. What computational strategies predict binding modes and off-target interactions?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-protein stability over 100 ns trajectories. Analyze RMSD/RMSF to identify flexible binding pockets .
  • Proteome-wide docking : Tools like SwissTargetPrediction can prioritize off-targets (e.g., tyrosine kinases) for experimental validation .
  • Free Energy Calculations : MM-PBSA/GBSA methods estimate binding affinities (ΔG) to rationalize selectivity .

Q. How can contradictions in biological data (e.g., inconsistent IC₅₀ values across studies) be resolved?

  • Methodology :

  • Orthogonal Assays : Validate kinase inhibition using radioactive ATP-binding assays alongside fluorescence-based methods to rule out probe interference .
  • Structural Elucidation : Co-crystallize the compound with the target protein (e.g., DAPK1) to confirm binding poses and identify solvent-accessible regions causing variability .
  • Batch Analysis : Test compound purity via HPLC-MS; impurities >2% can skew activity results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.